3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione

描述

准备方法

3,4-二羟基-9,10-断裂雄甾-1(10),2,4-三烯-9,17-二酮的合成涉及多个步骤。一种常用的方法包括胆固醇衍生物的氧化。 反应条件通常涉及使用特定的酶或化学试剂来促进类固醇环结构的断裂 . 工业生产方法可能涉及使用表达必要酶的细菌培养物的生物转化过程 .

化学反应分析

3,4-二羟基-9,10-断裂雄甾-1(10),2,4-三烯-9,17-二酮会经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧气、氢气和各种催化剂 . 这些反应形成的主要产物包括 3-羟基-5,9,17-三氧代-4,5:9,10-二断裂雄甾-1(10),2-二烯-4-酸 .

科学研究应用

该化合物在科学研究中有多种应用。 在化学领域,它被用作模型化合物来研究类固醇的代谢和双加氧酶的作用 . 在生物学和医学领域,它被研究用于其在胆固醇代谢中的作用及其在结核病研究中的潜在意义 . 在工业上,它被用于生物转化过程以生产类固醇衍生物 .

作用机制

3,4-二羟基-9,10-断裂雄甾-1(10),2,4-三烯-9,17-二酮的作用机制涉及其与依赖铁的邻位双加氧酶的相互作用 . 这些酶催化芳香环的断裂,导致形成各种代谢物。 分子靶标包括参与类固醇代谢的特定酶 .

相似化合物的比较

与 3,4-二羟基-9,10-断裂雄甾-1(10),2,4-三烯-9,17-二酮类似的化合物包括其他儿茶酚和类固醇衍生物。 一些例子是 3,4-二羟基-9,10-断裂雄甾-1,3,5(10)-三烯-9,17-二酮和 3-羟基-5,9,17-三氧代-4,5:9,10-二断裂雄甾-1(10),2-二烯-4-酸 . 3,4-二羟基-9,10-断裂雄甾-1(10),2,4-三烯-9,17-二酮的独特之处在于其特定的结构及其作为结核分枝杆菌胆固醇代谢中中间体的作用 .

属性

IUPAC Name |

(3aS,4S,7aS)-4-[2-(2,3-dihydroxy-6-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-11-3-7-16(21)18(23)12(11)4-5-13-14-6-8-17(22)19(14,2)10-9-15(13)20/h3,7,13-14,21,23H,4-6,8-10H2,1-2H3/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHVBHDSVLKFNI-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)CCC2C3CCC(=O)C3(CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1)O)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028828 | |

| Record name | 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-61-8 | |

| Record name | 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

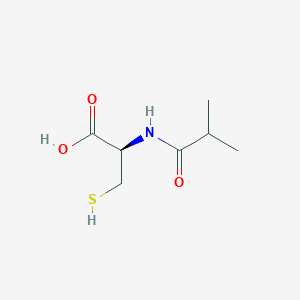

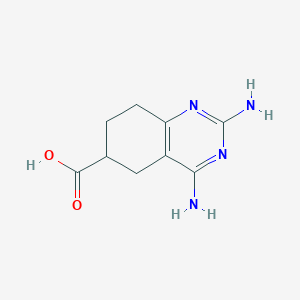

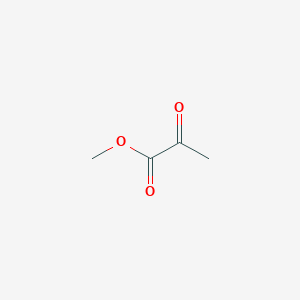

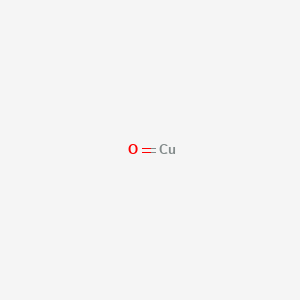

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,4-DHSA in microbial steroid degradation?

A: 3,4-DHSA is a key intermediate in the degradation of cholesterol and other steroids by certain microorganisms [, , , ]. This compound is formed during the breakdown of the steroid A ring, a crucial step in utilizing these complex molecules as a carbon source.

Q2: What enzyme is responsible for the formation of 3,4-DHSA?

A: Research suggests that 3,4-DHSA is formed from the precursor 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione []. The enzyme responsible for this transformation has not been definitively identified, but studies indicate it likely involves a dioxygenase mechanism [, ].

Q3: How is 3,4-DHSA further metabolized by microorganisms?

A: 3,4-DHSA is further degraded by the enzyme 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase (4,5-dioxygenase) [, , ]. This enzyme catalyzes the oxygenolytic cleavage of the steroid ring A, leading to the formation of 4(5),9(10)-diseco-3-hydroxyandrosta-1(10),2-diene-5,9,17-trion-4-oic acid []. Subsequent metabolic steps ultimately result in the formation of smaller molecules like 2-oxo-4-hydroxycaproic acid and 3aα-H-4α-[3'-propionic acid]-7aβ-methylhexahydro-1,5-indanedione, which can be utilized by the microorganism [].

Q4: Why is the metabolism of 3,4-DHSA relevant to Mycobacterium tuberculosis?

A: Research indicates that M. tuberculosis possesses a gene cluster similar to that found in Rhodococcus sp. strain RHA1, which is involved in cholesterol degradation []. This cluster includes the hsaC gene, suggesting that M. tuberculosis can also catabolize cholesterol via 3,4-DHSA []. This metabolic capability may be crucial for the survival of M. tuberculosis within macrophages, highlighting its potential as a target for novel therapeutics [].

Q5: What are the kinetic characteristics of the 3,4-DHSA 4,5-dioxygenase enzyme?

A: Kinetic studies of the 3,4-DHSA 4,5-dioxygenase indicate that it follows an ordered Bi-Uni mechanism, with molecular oxygen binding first, followed by 3,4-DHSA []. The enzyme then releases the product, 4(5),9(10)-diseco-3-hydroxyandrosta-1(10),2-diene-5,9,17-trion-4-oic acid. Interestingly, the kinetic data also suggest the formation of a dead-end complex involving the enzyme, oxygen, and the product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)